1-[4-(Benzothiazol-2-yl)piperazino]ethanone
Description
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-10(17)15-6-8-16(9-7-15)13-14-11-4-2-3-5-12(11)18-13/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYGRKJPINOEEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Step 1: Synthesis of 2-(Piperazin-1-yl)benzothiazole
The foundational intermediate, 2-(piperazin-1-yl)benzothiazole, is synthesized via nucleophilic aromatic substitution.
- Reagents : 2-Chlorobenzothiazole (1.0 equiv), piperazine (1.2 equiv), sodium bicarbonate (1.5 equiv), 2-propanol/water (4:1 v/v).
- Conditions : Reflux at 80°C for 12–24 hours.
- Workup : The mixture is cooled, filtered, and the precipitate recrystallized from ethanol.
- Yield : 76–82%.
Mechanism : Piperazine displaces the chlorine atom on 2-chlorobenzothiazole under basic conditions, forming the piperazine-benzothiazole conjugate.
Step 2: Acylation to Form 1-[4-(Benzothiazol-2-yl)piperazino]ethanone
The acetyl group is introduced via reaction with acetyl chloride or bromoacetyl bromide, followed by optional functionalization.
Method A: Direct Acylation with Acetyl Chloride
Procedure :
- Reagents : 2-(Piperazin-1-yl)benzothiazole (1.0 equiv), acetyl chloride (1.2 equiv), triethylamine (1.5 equiv), dichloromethane (DCM).
- Conditions :
- Acetyl chloride is added dropwise to a stirred mixture of 2-(piperazin-1-yl)benzothiazole and triethylamine in DCM at 0°C.
- The reaction is stirred at room temperature for 6–8 hours.
- Workup : The mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is recrystallized from ethanol.
- Yield : 85–89%.
- IR (KBr) : 1685 cm⁻¹ (C=O stretch).
- ¹H-NMR (300 MHz, CDCl₃) : δ 3.33 (s, 2H, CH₂CO), 3.49–3.66 (m, 8H, piperazine-H), 7.20–8.06 (m, 4H, benzothiazole-H).
- ¹³C-NMR : δ 169.7 (C=O), 59.8 (CH₂CO), 45.2–52.1 (piperazine-C).
Method B: Bromoacetyl Bromide Intermediate
Procedure :
- Reagents : Bromoacetyl bromide (1.2 equiv), triethylamine (1.5 equiv), DCM.
- Conditions :
- Bromoacetyl bromide is added to 2-(piperazin-1-yl)benzothiazole in DCM at 0°C.
- Stirred at room temperature for 6 hours.
- Workup : Similar to Method A.
- Yield : 89%.
Note : This method produces 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-bromoethanone, which can be reduced to the target compound via sodium azide treatment.
Optimization of Reaction Conditions
Solvent and Base Selection
Characterization and Analytical Data
Table 1. Spectroscopic Data for this compound
| Technique | Key Signals |
|---|---|
| IR (KBr) | 1685 cm⁻¹ (C=O), 1615 cm⁻¹ (C=N), 2920–3070 cm⁻¹ (C-H) |
| ¹H-NMR | δ 2.67 (t, 4H, NCH₂), 3.33 (s, 2H, CH₂CO), 7.20–8.06 (m, 4H, benzothiazole) |
| ¹³C-NMR | δ 169.7 (C=O), 158.1 (C=N), 121.0–132.0 (aromatic-C) |
| GC-MS | m/z 287.1 [M+H]⁺ |
Comparative Analysis of Methodologies
Table 2. Efficiency of Synthetic Routes
| Method | Reagents | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|---|
| A | Acetyl chloride | 85–89 | ≥98 | High |
| B | Bromoacetyl bromide | 89 | ≥95 | Moderate |
Key Findings :
Chemical Reactions Analysis
1-[4-(Benzothiazol-2-yl)piperazino]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone bridge to an alcohol group.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the piperazine ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1-[4-(Benzothiazol-2-yl)piperazino]ethanone exhibits a variety of applications in scientific research:
Medicinal Chemistry
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has been evaluated against various human cancer cell lines, demonstrating moderate to potent activity. The mechanism often involves the inhibition of specific enzymes or receptors associated with cancer progression .
- Antimicrobial Properties : The compound has been tested for its antimicrobial efficacy against various bacterial and fungal strains, showing promising results in inhibiting growth .
Biological Research
- Enzyme Inhibition Studies : The structural features of this compound make it suitable for studies related to enzyme inhibition. It has been used to investigate its effects on enzymes relevant to neurodegenerative diseases and depression, such as monoamine oxidase .
- Receptor Binding Studies : The compound's ability to interact with various receptors is being explored for potential therapeutic applications in treating conditions like anxiety and depression .
Material Science
- Development of Antimicrobial Coatings : Due to its antimicrobial properties, this compound is being utilized in the formulation of coatings that can prevent microbial growth on surfaces, which is particularly valuable in medical and industrial settings .
Table 1: Biological Activities of this compound
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of various benzothiazole derivatives, including this compound, against several human cancer cell lines. The results indicated that this compound exhibited significant antiproliferative activity, particularly against breast cancer cells (MCF7). The study highlighted the potential for developing new therapeutic agents based on this compound's structure and activity profile .
Case Study 2: Antimicrobial Activity
In another investigation focusing on the antimicrobial properties of benzothiazole derivatives, this compound was tested against a range of bacterial strains. The compound demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antimicrobial agents or coatings .
Mechanism of Action
The mechanism of action of 1-[4-(Benzothiazol-2-yl)piperazino]ethanone involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function . The piperazine ring enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or modulator of its targets . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 1-[4-(Benzothiazol-2-yl)piperazino]ethanone and its analogs:
Key Observations :
- Melting Points : Sulfonylpiperazine derivatives (7e–7f) show higher melting points (131–167°C), suggesting enhanced crystallinity due to sulfonyl groups .
- Elemental Analysis : Close agreement between calculated and observed values in 5i–5k confirms synthesis accuracy .
Anticancer Activity
- 5i–5l : These derivatives demonstrated potent anticancer activity in preliminary screenings, likely due to the triazole and benzothiazole moieties, which facilitate DNA intercalation or kinase inhibition.
Antimicrobial and Antifungal Activity
- APEHQ Metal Complexes : Cu(II) and Co(II) complexes of APEHQ showed enhanced antifungal activity compared to the ligand alone, highlighting the role of metal coordination in improving efficacy.
- Piperazine-Tetrazole Derivatives (7e–7k) : Exhibited broad-spectrum antimicrobial activity, with trifluoromethyl groups (7f) enhancing potency due to increased lipophilicity.
Enzyme Inhibition
- Pyridine-Based Analogs (UDO, UDD) : These CYP51 inhibitors share the piperazine-ethanone core with the parent compound but incorporate pyridine and trifluoromethyl groups for selective enzyme targeting.
Biological Activity
1-[4-(Benzothiazol-2-yl)piperazino]ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole moiety linked to a piperazine ring via an ethanone group. This structural configuration is believed to contribute to its pharmacological properties.
Biological Activities
- Antimicrobial Activity : The compound has demonstrated notable antimicrobial properties, particularly against various bacterial strains. Research indicates that it can inhibit the growth of pathogens, suggesting potential applications in treating infections.
- Anticancer Properties : Studies have shown that derivatives of benzothiazole, including this compound, exhibit significant anticancer activity. The compound has been evaluated against several cancer cell lines, revealing its ability to induce apoptosis and inhibit cell proliferation. For instance, it has shown effectiveness against colorectal adenocarcinoma cells with an IC50 value as low as 0.25 µM .
- Neuroprotective Effects : Preliminary studies suggest that this compound may act as a multi-target-directed ligand (MTDL) against Alzheimer's disease by interacting with acetylcholinesterase (AChE) and amyloid-beta (Aβ) peptides, which are critical in the pathogenesis of Alzheimer's .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound inhibits key enzymes such as AChE and may affect pathways involved in the biosynthesis of essential cellular components, particularly in microbial cells .
- Cell Cycle Modulation : It has been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates and increased apoptosis .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Q & A
Q. What are the optimized synthetic routes for 1-[4-(Benzothiazol-2-yl)piperazino]ethanone, and which reagents are critical for high yield?
The synthesis typically involves a multi-step procedure:
- Step 1 : Formation of the benzothiazole core using halogenated precursors (e.g., 2-chlorobenzothiazole) under reflux conditions.
- Step 2 : Piperazine coupling via nucleophilic substitution or amide bond formation, often requiring coupling agents like carbodiimides.
- Step 3 : Methanone functionalization using acetyl chloride or similar acylating agents in anhydrous solvents (e.g., dichloromethane). Critical reagents include carbodiimides for amide bond stabilization and triethylamine as a base to neutralize HCl byproducts. Yields >70% are achievable with strict moisture control .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon backbone. For example, the piperazine ring protons appear as multiplets at δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 317.04 for related analogs) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm indicate the carbonyl group (C=O) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution to determine MIC values. Related compounds show MICs in the 2–10 µM range .
- Anti-inflammatory Screening : Measure inhibition of COX-2 or TNF-α in cell-based assays (e.g., RAW 264.7 macrophages) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved during refinement?
Use SHELX software (e.g., SHELXL) for high-resolution refinement. Key strategies:
- Apply TWIN and BASF commands to address twinning in crystals.
- Validate hydrogen bonding networks using Olex2 visualization. Cross-reference with Cambridge Structural Database (CSD) entries (e.g., CSD code 54U for related piperazine derivatives) .
Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in benzothiazole-piperazine hybrids?
- Modular Substitution : Systematically vary substituents on the benzothiazole (e.g., electron-withdrawing groups at position 6) and piperazine (e.g., N-alkylation) to assess impacts on bioactivity.
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like histamine H1/H4 receptors. Compare with analogs showing cytotoxic IC values <1 µM .
Q. How should researchers address discrepancies in biological activity across assay platforms?
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
- Control Compounds : Include reference drugs (e.g., ciprofloxacin for antimicrobial assays) to calibrate sensitivity .
Q. What strategies improve the compound’s solubility and pharmacokinetic profile?
- Prodrug Design : Introduce phosphate or acetate esters at the methanone group for enhanced aqueous solubility.
- Lipophilicity Reduction : Replace hydrophobic benzothiazole substituents with polar groups (e.g., -OH, -NH).
- Nanoparticle Formulation : Use PLGA-based carriers to improve bioavailability in in vivo models .
Q. Which computational tools are suitable for predicting off-target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
